NF023

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

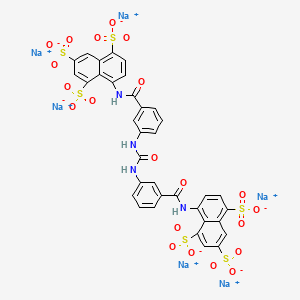

C35H20N4Na6O21S6 |

|---|---|

Molecular Weight |

1162.9 g/mol |

IUPAC Name |

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |

InChI Key |

FMQURVHYTBGYSQ-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of NF023 as a G-protein Inhibitor: A Technical Guide

Executive Summary: NF023, a symmetrical suramin (B1662206) analogue, is a valuable pharmacological tool for researchers studying signal transduction. While widely recognized as a potent and selective P2X1 purinergic receptor antagonist, this compound also functions as a direct and selective inhibitor of the Gαi/o family of heterotrimeric G-proteins. It exerts its inhibitory effect by preventing the exchange of GDP for GTP on the Gα subunit, the critical activation step, thereby uncoupling Gαi/o-protein coupled receptors (GPCRs) from their downstream signaling cascades. This guide provides an in-depth overview of the biological activity, mechanism of action, and experimental characterization of this compound as a G-protein inhibitor for researchers, scientists, and drug development professionals.

Introduction to G-Protein Signaling and this compound

Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial molecular switches in cellular signaling. They transduce extracellular signals from GPCRs to intracellular effectors. The activation cycle begins when an agonist binds to a GPCR, inducing a conformational change that allows the receptor to act as a Guanine Nucleotide Exchange Factor (GEF) for the G-protein. This promotes the release of GDP from the Gα subunit and the binding of GTP, leading to the dissociation of the Gα-GTP monomer from the Gβγ dimer. Both entities can then modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels.

This compound (8,8'-(Carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid)) is a suramin derivative that has been characterized as a selective antagonist for specific G-protein α-subunits, providing a means to dissect these complex signaling pathways.

Mechanism of Action

This compound acts as a direct antagonist of G-proteins by targeting the Gα subunit.[1][2] Its mechanism is primarily centered on inhibiting the rate-limiting step in G-protein activation—the dissociation of GDP.[1][3]

Key mechanistic actions include:

-

Inhibition of GDP Release: this compound prevents the spontaneous and receptor-catalyzed release of GDP from the Gαi/o subunit, thus blocking the binding of GTP and subsequent G-protein activation.[1][3]

-

Uncoupling of Receptor-G-Protein Interaction: By stabilizing the inactive GDP-bound state, this compound inhibits the formation of the high-affinity agonist-receptor-G-protein ternary complex.[1][2]

-

Competition with Effector Binding: Evidence suggests that this compound competes with the binding of downstream effectors to the Gα subunit.[2][3]

-

No Interference with Subunit Association: The inhibitor does not prevent the interaction between the Gα subunit and the Gβγ dimer.[2][3]

The binding site for suramin analogues like this compound on the Gα subunit is thought to overlap with the docking site for the GPCR.[1]

Pharmacological Profile: Selectivity and Potency

This compound exhibits marked selectivity for the Gαi and Gαo subtypes over other G-protein families.[2][3] This selectivity is a key advantage over its parent compound, suramin, which is more potent towards Gαs.[3] However, it is critical to consider this compound's potent antagonistic activity at P2X receptors when designing and interpreting experiments.

| Target | Action | Potency (Human) | Citations |

| Gαi/o Subunits | Inhibitor / Antagonist | EC50 ~300 nM | [2][3][4] |

| P2X1 Receptor | Antagonist | IC50 = 0.21 µM | [4][5][6] |

| P2X3 Receptor | Antagonist | IC50 = 28.9 µM | [4][5][6] |

| P2X2 Receptor | Antagonist | IC50 > 50 µM | [4][5][6] |

| P2X4 Receptor | Antagonist | IC50 > 100 µM | [4][5][6] |

| HMGA2 (DNA-binding) | Inhibitor | IC50 = 10.63 µM | [4][6] |

Key Experimental Methodologies

The inhibitory activity of this compound on G-proteins is typically characterized using a series of biochemical and cell-based functional assays.

GTPγS Binding Assay

This is a fundamental functional assay to quantify GPCR activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[7][8] this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding in membranes containing Gαi/o-coupled receptors.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a system endogenously or recombinantly expressing the Gαi/o-coupled receptor of interest.

-

Reaction Setup: In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂), a defined concentration of GDP (e.g., 10 µM), cell membranes (5-20 µg protein), and varying concentrations of the test agonist and/or this compound.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow ligands to bind to the receptor.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubation: Incubate for 30-60 minutes at 30°C.

-

Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).

Adenylyl Cyclase Activity Assay

Gαi/o proteins inhibit most isoforms of adenylyl cyclase (AC), the enzyme that produces the second messenger cyclic AMP (cAMP).[9][10] An agonist for a Gαi/o-coupled receptor will decrease forskolin-stimulated cAMP accumulation. This inhibition should be reversed by this compound.

Experimental Protocol:

-

Cell Culture: Culture cells expressing the target Gαi/o-coupled receptor.

-

Pre-treatment: Pre-incubate cells with different concentrations of this compound for a designated time.

-

Stimulation: Treat cells with a Gαi/o-coupled agonist in the presence of an AC activator like forskolin.

-

Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

Quantification: Measure cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or mass spectrometry. The results will show a dose-dependent reversal of agonist-induced AC inhibition by this compound.

Intracellular Calcium Imaging

While primarily associated with Gαq signaling, Gαi/o pathways can also modulate intracellular calcium levels, often through the actions of the Gβγ dimer on ion channels.[3] Calcium imaging can be used to assess the functional consequences of Gαi/o inhibition by this compound.

Experimental Protocol:

-

Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips.

-

Dye Loading: Load cells with a ratiometric calcium indicator dye like Fura-2 AM by incubating them in a buffer containing the dye. Cellular esterases will cleave the AM ester, trapping the dye inside the cell.

-

Washing: Wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye.

-

Imaging: Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

-

Data Acquisition: Excite the dye at its calcium-bound (e.g., 340 nm) and calcium-free (e.g., 380 nm) wavelengths and record the emission (e.g., ~510 nm).[11]

-

Stimulation: Perfuse the cells with buffer to establish a stable baseline, then introduce the agonist in the presence or absence of this compound.

-

Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium.

Summary and Conclusion

This compound is a potent and selective inhibitor of Gαi/o G-proteins with a well-defined mechanism of action centered on the prevention of GDP/GTP exchange. Its utility as a research tool is significant, allowing for the pharmacological dissection of Gαi/o-mediated signaling pathways. However, researchers must remain cognizant of its dual activity as a powerful P2X1 receptor antagonist. Proper experimental design, including the use of appropriate controls and cell systems lacking P2X1 receptors where possible, is essential for the unambiguous interpretation of data when using this compound to probe G-protein function.

References

- 1. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]

- 3. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 5. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Short- and long-term regulation of adenylyl cyclase activity by delta-opioid receptor are mediated by Galphai2 in neuroblastoma N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facilitation of signal onset and termination by adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

NF023 as an Inhibitor of HMGA2 DNA-Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-Mobility Group AT-hook 2 (HMGA2) is a non-histone architectural transcription factor that plays a crucial role in embryonic development and is aberrantly re-expressed in numerous human cancers, where its expression level often correlates with malignancy and poor prognosis. HMGA2 functions by binding to the minor groove of AT-rich DNA sequences through its three AT-hook domains, thereby altering chromatin structure and modulating the expression of a wide array of downstream target genes. This modulation affects critical cellular processes including cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT). The oncogenic role of HMGA2 has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of NF023, a suramin (B1662206) analogue, which has been identified as an inhibitor of the DNA-binding activity of HMGA2. We present available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to HMGA2 and its Role in Disease

HMGA2 is an architectural protein that does not possess intrinsic transcriptional activity but rather facilitates the assembly of transcription factor complexes ("enhanceosomes") on target gene promoters. By binding to AT-rich regions of DNA, HMGA2 induces conformational changes in the chromatin, influencing the accessibility of DNA to transcription factors and thereby regulating gene expression.[1][2][3]

The expression of HMGA2 is tightly regulated, being abundant during embryogenesis and largely absent in differentiated adult tissues.[4] Its re-expression in cancer is associated with increased cell proliferation, inhibition of apoptosis, and the promotion of metastasis.[1][4][5] HMGA2 has been shown to be a key player in several major signaling pathways implicated in cancer progression, including the TGF-β, PI3K/Akt, and NF-κB pathways.[1][2][3] Given its central role in tumorigenesis, the inhibition of HMGA2's ability to bind DNA presents a promising strategy for cancer therapy.

This compound: An Inhibitor of HMGA2-DNA Interaction

This compound is a suramin analogue that has been identified as an inhibitor of the DNA-binding activity of HMGA2. The primary mechanism of inhibition is believed to be the binding of this compound to the positively charged AT-hook domains of HMGA2, thereby preventing its interaction with the minor groove of DNA.[6]

Quantitative Data

The inhibitory activity of this compound on the interaction between HMGA2 and an AT-rich DNA sequence was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay. The half-maximal inhibitory concentration (IC50) was found to be 10.63 ± 0.46 μM.

| Compound | Assay Type | Target Interaction | IC50 (μM) | Reference |

| This compound | AlphaScreen | HMGA2-DNA Binding | 10.63 ± 0.46 |

Further quantitative data from secondary screens (e.g., TR-FRET), counterscreens, or cytotoxicity assays for this compound are not extensively detailed in the primary literature, which focused more broadly on a class of suramin analogues.

Experimental Protocols

This section provides detailed methodologies for the key experimental assays relevant to the study of this compound as an HMGA2 inhibitor.

Disclaimer: The following protocols are established, generalized procedures for these techniques. The specific parameters used in the primary research identifying this compound's activity (Su et al., 2020) may vary and are not fully detailed in the available literature.

AlphaScreen Assay for HMGA2-DNA Interaction

The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay. In the context of HMGA2 inhibition, the assay is configured to detect the interaction between a biotinylated DNA probe and a His-tagged HMGA2 protein.

Principle: Streptavidin-coated Donor beads bind to the biotinylated DNA, and Nickel-chelate Acceptor beads bind to the His-tagged HMGA2. When HMGA2 binds to the DNA, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the HMGA2-DNA interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.

Workflow Diagram:

Caption: Workflow for AlphaScreen-based detection of HMGA2-DNA inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of biotinylated, double-stranded DNA oligomer containing an AT-rich sequence in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Prepare a stock solution of His-tagged recombinant HMGA2 protein in the same assay buffer.

-

Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

-

Reconstitute AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads in the dark according to the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the this compound dilution or vehicle control (DMSO).

-

Add 5 µL of the His-HMGA2 protein solution.

-

Add 5 µL of the biotinylated DNA solution.

-

Incubate at room temperature for 30 minutes to allow for binding equilibration.

-

Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The raw AlphaScreen signal is normalized to controls (e.g., 0% inhibition with vehicle and 100% inhibition with a saturating concentration of a known inhibitor or no HMGA2).

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that can be used as a secondary screen to confirm hits from a primary screen.

Principle: A donor fluorophore (e.g., a Europium cryptate-labeled anti-His antibody) is used to label the His-tagged HMGA2, and an acceptor fluorophore (e.g., a fluorescently-labeled DNA probe) is used for the DNA. When the donor and acceptor are in close proximity due to the HMGA2-DNA interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes background fluorescence. Inhibition of the interaction leads to a decrease in the FRET signal.

Workflow Diagram:

Caption: Workflow for TR-FRET-based detection of HMGA2-DNA inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of His-HMGA2, fluorescently labeled DNA, and this compound as described for the AlphaScreen assay.

-

Prepare a solution of Europium-labeled anti-His antibody in a TR-FRET compatible buffer.

-

-

Assay Procedure:

-

In a microplate, combine the His-HMGA2, the Europium-labeled antibody, and the this compound or vehicle control.

-

Incubate for a defined period (e.g., 30 minutes) to allow for antibody-protein binding.

-

Add the fluorescently labeled DNA to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

Read the plate using a TR-FRET-capable plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Normalize the ratios and plot against inhibitor concentration to determine the IC50.

-

Counterscreen and Cytotoxicity Assays

BRD4 Counterscreen: To ensure that this compound does not non-specifically interfere with the AlphaScreen technology itself, a counterscreen against an unrelated protein-protein interaction, such as the binding of a biotinylated ligand to the bromodomain-containing protein 4 (BRD4), can be performed. The protocol would be similar to the primary AlphaScreen, substituting the HMGA2 and DNA with His-tagged BRD4 and a biotinylated ligand. Active compounds in the primary screen should be inactive in the counterscreen.

Cytotoxicity Assay: To assess the general toxicity of this compound to cells, a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, can be used.

Protocol (MTT Assay):

-

Seed cells (e.g., a cancer cell line with high HMGA2 expression) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Read the absorbance at a wavelength of approximately 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity.

HMGA2 Signaling Pathways and the Impact of Inhibition

HMGA2 is a hub protein that influences multiple signaling pathways critical for cancer progression. Inhibition of its DNA-binding activity by this compound is expected to disrupt these pathways.

TGF-β Signaling Pathway

HMGA2 is a downstream effector of the TGF-β pathway and also a regulator of its components. HMGA2 can enhance TGF-β signaling by upregulating the expression of the TGF-β receptor II (TGFβRII).[1] This creates a positive feedback loop that promotes EMT, a key process in metastasis.

Caption: HMGA2 in the TGF-β signaling pathway and the point of this compound inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. HMGA2 can activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell cycle progression. Downstream targets of HMGA2 in this context include Cyclin A and Cyclin B2, while it can also lead to the suppression of apoptosis by increasing the expression of Bcl-2.[5]

Caption: HMGA2 in the PI3K/Akt signaling pathway and the point of this compound inhibition.

NF-κB Signaling Pathway

HMGA2 can cooperate with the NF-κB transcription factor to enhance the expression of its target genes, which are involved in inflammation, immunity, and cell survival. This interaction can contribute to the pro-tumorigenic inflammatory microenvironment.[3]

Caption: HMGA2 in the NF-κB signaling pathway and the point of this compound inhibition.

Conclusion and Future Directions

This compound has been identified as a micromolar inhibitor of HMGA2's DNA-binding activity, offering a starting point for the development of more potent and selective therapeutic agents. The provided experimental protocols serve as a guide for the further characterization of this compound and other potential HMGA2 inhibitors. Future research should focus on obtaining more comprehensive quantitative data for this compound, including its binding kinetics and specificity. Furthermore, studies elucidating the downstream cellular consequences of HMGA2 inhibition by this compound, such as its effects on the expression of key target genes and its impact on cancer cell phenotype in vitro and in vivo, are crucial for validating HMGA2 as a druggable target and advancing the development of this class of inhibitors.

References

- 1. HMGA2 is a Driver of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HMGA2 Supports Cancer Hallmarks in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Mobility Group AT-Hook 2 (HMGA2) Oncogenicity in Mesenchymal and Epithelial Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HMGA2 as a Critical Regulator in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

The Disruption of the cIAP2-TRAF2 Interaction by NF023: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction between the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2) is a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various pathologies, including cancer and inflammatory diseases. Consequently, the cIAP2-TRAF2 complex has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the small molecule NF023 as a disruptor of the cIAP2-TRAF2 interaction. We present the available quantitative data, detailed experimental methodologies for assessing this disruption, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to the cIAP2-TRAF2 Interaction

Cellular inhibitor of apoptosis proteins (cIAPs) are E3 ubiquitin ligases that play a crucial role in cell death and survival pathways.[1] TRAF2, an adaptor protein, is essential for signal transduction from various receptors, including the tumor necrosis factor receptor (TNFR).[2] The interaction between the BIR1 domain of cIAP2 and the TRAF-N domain of TRAF2 is pivotal for the assembly of signaling complexes that lead to the activation of the NF-κB pathway.[3] This interaction facilitates the recruitment of cIAPs to the TNFR signaling complex, leading to the ubiquitination of downstream targets and subsequent activation of pro-survival genes.[4] The disruption of this interaction presents a therapeutic strategy to inhibit NF-κB signaling and promote apoptosis in cancer cells.[3][4]

This compound: A Chemical Probe Disrupting cIAP2-TRAF2 Interaction

This compound is a suramin (B1662206) analog that has been identified as a disruptor of the cIAP2-TRAF2 protein-protein interaction.[5] Through a combination of in silico screening and in vitro validation, this compound was shown to interfere with the assembly of the cIAP2-BIR1/TRAF2 complex.[3][4] Molecular dynamics simulations suggest that this compound can bind to multiple sites on the BIR1 domain of cIAP2, including the interface where TRAF2 binds, thereby sterically hindering the protein-protein interaction.[6]

Quantitative Data on this compound Activity

The primary method used to quantify the interaction between this compound and cIAP2, and the disruption of the cIAP2-TRAF2 complex, has been MicroScale Thermophoresis (MST). The dissociation constant (Kd) values from these experiments are summarized in the table below.

| Interacting Molecules | Method | Reported Kd (µM) | Reference |

| This compound and cIAP2-BIR1 (wild type) | MST | 1.2 ± 0.3 | [6] |

| cIAP2-BIR1 (wild type) and TRAF2 | MST | 39 ± 17 | [6] |

| cIAP2-BIR1 (Y31A mutant) and TRAF2 | MST | 25 ± 11 | [6] |

| cIAP2-BIR1 (Y31A mutant) and TRAF2 (in the presence of 500 µM this compound) | MST | 114 ± 40 | [6] |

Note: A higher Kd value in the presence of this compound indicates a weaker binding affinity between cIAP2 and TRAF2, demonstrating the disruptive effect of this compound.

Signaling Pathway

The interaction between cIAP2 and TRAF2 is a key event in both the canonical and non-canonical NF-κB signaling pathways. In the canonical pathway, upon stimulation by ligands such as TNFα, TRAF2 is recruited to the receptor complex and, in turn, recruits cIAP1/2.[7] This leads to the K63-linked polyubiquitination of RIPK1, which serves as a scaffold for the activation of the IKK complex, ultimately leading to the activation of NF-κB.[7] In the non-canonical pathway, the TRAF2/cIAP1/2 complex is involved in the degradation of NIK, a central kinase in this pathway.[7] By disrupting the cIAP2-TRAF2 interaction, this compound can modulate these signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the disruptive effect of this compound on the cIAP2-TRAF2 interaction.

MicroScale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution.[8] It measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on the size, charge, and hydration shell of the molecule.[9] Binding of a ligand to a fluorescently labeled target protein alters these properties, leading to a change in thermophoretic movement, which is used to determine the binding affinity.[9]

Objective: To determine the dissociation constant (Kd) of the interaction between this compound and cIAP2, and between cIAP2 and TRAF2 in the presence and absence of this compound.

Materials:

-

Purified recombinant cIAP2-BIR1 domain (fluorescently labeled)

-

Purified recombinant TRAF2

-

This compound compound

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Protocol:

-

Preparation of Labeled cIAP2-BIR1:

-

Label purified cIAP2-BIR1 with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol.

-

Remove excess dye using a size-exclusion chromatography column.

-

Determine the concentration and labeling efficiency of the labeled protein.

-

-

Sample Preparation for this compound binding to cIAP2-BIR1:

-

Prepare a stock solution of this compound in MST buffer.

-

Perform a 16-step 1:1 serial dilution of this compound in MST buffer.

-

Prepare a solution of labeled cIAP2-BIR1 in MST buffer at a concentration of 20-50 nM.

-

Mix equal volumes of the labeled cIAP2-BIR1 solution with each this compound dilution and a buffer control.

-

Incubate the mixtures for 10-30 minutes at room temperature to allow binding to reach equilibrium.

-

-

Sample Preparation for cIAP2-BIR1 and TRAF2 interaction (with and without this compound):

-

Prepare a stock solution of unlabeled TRAF2 in MST buffer.

-

Perform a 16-step 1:1 serial dilution of TRAF2.

-

Prepare a solution of labeled cIAP2-BIR1 at 20-50 nM in MST buffer, both with and without a fixed concentration of this compound (e.g., 500 µM).

-

Mix equal volumes of the labeled cIAP2-BIR1 solutions (with and without this compound) with each TRAF2 dilution and a buffer control.

-

Incubate the mixtures for 10-30 minutes at room temperature.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

Perform the MST measurement using appropriate laser power and MST-on time.

-

-

Data Analysis:

-

Analyze the change in normalized fluorescence as a function of the ligand concentration using the instrument's software.

-

Fit the data to a suitable binding model (e.g., the law of mass action) to determine the Kd.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify and validate protein-protein interactions in a cellular context.[10] An antibody against a "bait" protein is used to pull it down from a cell lysate, and any interacting "prey" proteins are co-precipitated.[11] The presence of the prey protein is then detected by Western blotting.

Objective: To demonstrate that this compound disrupts the interaction between cIAP2 and TRAF2 in cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vectors for tagged cIAP2 (e.g., Myc-cIAP2) and tagged TRAF2 (e.g., Flag-TRAF2)

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound compound

-

Anti-Flag antibody conjugated to beads (e.g., anti-Flag M2 affinity gel)

-

Primary antibodies: anti-Myc and anti-Flag

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to 70-80% confluency.

-

Co-transfect the cells with expression vectors for Myc-cIAP2 and Flag-TRAF2.

-

-

Treatment with this compound:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-Flag M2 affinity gel for 2-4 hours at 4°C with gentle rotation to immunoprecipitate Flag-TRAF2.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-Myc antibody to detect co-immunoprecipitated Myc-cIAP2 and with anti-Flag antibody to confirm the immunoprecipitation of Flag-TRAF2.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Expected Outcome: A dose-dependent decrease in the amount of co-immunoprecipitated Myc-cIAP2 with increasing concentrations of this compound would indicate the disruption of the cIAP2-TRAF2 interaction in a cellular environment.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for identifying and validating a disruptor of the cIAP2-TRAF2 interaction, such as this compound.

Conclusion

This compound represents a valuable chemical tool for studying the biological consequences of disrupting the cIAP2-TRAF2 interaction. The data and protocols presented in this guide offer a framework for researchers to further investigate this interaction and to discover and characterize novel modulators. The continued exploration of small molecules targeting the cIAP2-TRAF2 complex holds significant promise for the development of new therapeutics for cancer and inflammatory disorders.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Computational and Experimental Characterization of this compound, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]

- 5. Inflammation and cancer cell survival: TRAF2 as a key player - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]

- 9. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

Unraveling the Structure-Activity Relationship of NF023: A Technical Guide for Researchers

An In-depth Exploration of a Potent and Selective Antagonist of P2X and G-Protein Signaling

NF023, a symmetrical polysulfonated naphthylurea, has emerged as a critical pharmacological tool for probing the physiological and pathological roles of purinergic and G-protein-mediated signaling pathways. Its ability to selectively antagonize specific P2X receptor subtypes and G-protein alpha subunits has made it an invaluable molecule in drug discovery and development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its interactions with its primary molecular targets, the experimental protocols used to characterize its activity, and the signaling pathways it modulates.

Core Pharmacological Activities of this compound

This compound is recognized for its potent and selective antagonist activity at P2X1 purinergic receptors and its inhibitory effects on the Gαi/o family of G-protein alpha subunits. Furthermore, it has been identified as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP) BIR1 domain dimerization.

P2X Receptor Antagonism

This compound exhibits significant selectivity for the P2X1 receptor subtype over other P2X receptors. This selectivity is crucial for its use in dissecting the specific roles of P2X1 in various physiological processes, including platelet aggregation and smooth muscle contraction.[1] The antagonistic properties are competitive and reversible.[2]

| Receptor Subtype | Species | IC50 (µM) | Reference |

| P2X1 | Human | 0.21 | [2] |

| P2X1 | Rat | 0.24 | [2] |

| P2X2 | Rat | >50 | [2] |

| P2X3 | Human | 28.9 | [2] |

| P2X3 | Rat | 8.5 | [3] |

| P2X2/3 (heteromer) | Rat | 1.6 (α,β-meATP as agonist) | [2] |

| P2X4 | Human | >100 | [2] |

Table 1: Inhibitory Potency (IC50) of this compound at various P2X Receptor Subtypes.

The structure of this compound, a suramin (B1662206) analog, is key to its activity. The symmetrical nature of the molecule, with two polysulfonated naphthalene (B1677914) moieties linked by a central urea (B33335) bridge, is a critical determinant of its interaction with the receptor.

G-Protein Inhibition

This compound acts as a selective and direct antagonist of the Gαi/o subunits of heterotrimeric G-proteins.[3] It inhibits the exchange of GDP for GTP on the Gα subunit, thereby preventing its activation and downstream signaling.[4] This action is distinct from its effects on P2X receptors and provides a valuable tool for studying Gαi/o-mediated pathways.

| G-Protein Subunit | EC50 (nM) | Reference |

| Gαi/o | ~300 | [3][4] |

Table 2: Inhibitory Potency (EC50) of this compound on Gαi/o Subunits.

The inhibitory activity of this compound on Gαi/o proteins is believed to involve the interaction of its polysulfonated groups with key residues on the Gα subunit, preventing the conformational changes necessary for GTP binding.

Inhibition of XIAP-BIR1 Dimerization

This compound has been identified as an inhibitor of the dimerization of the BIR1 domain of XIAP, a key protein in the regulation of apoptosis and NF-κB signaling.[5][6] By preventing this dimerization, this compound can modulate downstream signaling events. The overall symmetry and the chemical features of its central moiety are essential for an efficient interaction with the protein.[5]

| Compound | Kd (µM) | Reference |

| This compound | 25 ± 5 | [6] |

| Derivative 5a | 9 ± 2 | [6] |

| Derivative 5b | 11 ± 2 | [6] |

Table 3: Binding Affinity (Kd) of this compound and its Derivatives for XIAP-BIR1.

Structure-Activity Relationship of this compound and its Analogs

The pharmacological profile of this compound is intrinsically linked to its chemical structure. Studies on suramin analogs and this compound derivatives have provided insights into the key structural features required for activity and selectivity.

For P2X1 receptor antagonism, the presence and positioning of the sulfonate groups on the naphthalene rings are critical for high-affinity binding. Modifications to the central urea linker can influence both potency and selectivity across different P2X subtypes.

In the context of G-protein inhibition, the overall size and charge distribution of the molecule are important. Analogs of suramin have shown that it is possible to design G-protein inhibitors that target the effector binding site on the α subunits.[4]

Regarding XIAP-BIR1 inhibition, the symmetrical structure of this compound appears to be a key feature for its ability to disrupt the protein-protein interaction. Even minor modifications to the central urea core or the naphthalene side groups can significantly alter the binding affinity.[6]

Experimental Protocols

The characterization of this compound's pharmacological activity relies on specific and robust experimental assays. The following are detailed methodologies for two key experiments.

Two-Electrode Voltage Clamp (TEVC) for P2X Receptor Antagonism

This electrophysiological technique is used to measure the ion flow through P2X receptors expressed in Xenopus laevis oocytes and to determine the inhibitory effect of compounds like this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired P2X receptor subtype

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrode puller and microelectrodes (filled with 3 M KCl)

-

Recording chamber and perfusion system

-

Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4)

-

Agonist solution (e.g., ATP in Barth's solution)

-

Antagonist solution (e.g., this compound in Barth's solution)

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with the cRNA of the P2X receptor subtype of interest and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply the agonist solution to elicit an inward current mediated by the P2X receptors.

-

To test for antagonism, pre-incubate the oocyte with the this compound solution for a defined period before co-applying it with the agonist.

-

Record the peak current amplitude in the absence and presence of different concentrations of this compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the concentration-response curve and fit it to a suitable equation (e.g., Hill equation) to determine the IC50 value.

-

[35S]GTPγS Binding Assay for G-Protein Inhibition

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, and is used to quantify the inhibitory effect of compounds like this compound.[7]

Materials:

-

Cell membranes expressing the G-protein coupled receptor (GPCR) of interest and the target Gαi/o protein.

-

[35S]GTPγS (radiolabeled)

-

Non-labeled GTPγS (for non-specific binding determination)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Agonist for the GPCR

-

This compound at various concentrations

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and the agonist in the assay buffer.

-

Inhibition: Add different concentrations of this compound to the respective tubes.

-

Initiation of Binding: Add [35S]GTPγS to initiate the binding reaction. For determining non-specific binding, add a high concentration of non-labeled GTPγS to a set of control tubes.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to get the specific binding.

-

Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of this compound.

-

Plot the concentration-response curve and determine the EC50 value.[7]

-

Signaling Pathways Modulated by this compound

This compound's antagonist and inhibitory activities allow it to modulate key cellular signaling pathways.

P2X1 Receptor Signaling Pathway

Activation of P2X1 receptors by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+.[8] The subsequent increase in intracellular Ca2+ concentration triggers various downstream events, including the activation of calmodulin-dependent myosin light chain kinase (MLCK), leading to smooth muscle contraction and platelet shape change.[9] this compound blocks this initial step by preventing ATP from binding to the receptor.

Gαi/o-Mediated Signaling Pathway

Conclusion

This compound stands as a cornerstone tool compound for the study of purinergic and G-protein signaling. Its well-defined structure-activity relationship, coupled with its selectivity for P2X1 receptors and Gαi/o proteins, allows for the precise dissection of complex biological pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage the unique pharmacological properties of this compound in their scientific endeavors. Further exploration of this compound analogs holds the promise of developing even more potent and selective modulators of these critical signaling pathways, with potential therapeutic applications in a range of diseases.

References

- 1. scbt.com [scbt.com]

- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). [sigmaaldrich.com]

- 4. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure‐Activity Relationship of this compound Derivatives Binding to XIAP‐BIR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Effects of NF023 on Purinergic Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] As a suramin (B1662206) analogue, it has become a critical pharmacological tool for elucidating the physiological and pathological roles of P2X1-mediated signaling.[2][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity profile, and effects on downstream signaling. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways and experimental workflows to support advanced research and development.

Introduction to Purinergic Signaling and P2X Receptors

Purinergic signaling encompasses a complex system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as ATP and adenosine.[4][5] These molecules act as signaling messengers by binding to specific purinergic receptors on the cell surface. These receptors are broadly classified into two families: P1 receptors (adenosine-activated G protein-coupled receptors) and P2 receptors (nucleotide-activated).[4]

The P2 receptor family is further divided into P2Y receptors (G protein-coupled) and P2X receptors (ligand-gated ion channels).[4][6] The P2X family consists of seven subunits (P2X1-P2X7) that assemble into homo- or heterotrimeric cation channels.[7] Upon binding ATP, these channels open, allowing the influx of cations like Na+ and Ca2+, which triggers various downstream cellular responses, including muscle contraction, neurotransmission, and inflammatory processes.[8] The P2X1 receptor, in particular, is known for its rapid activation and desensitization and is prominently expressed in smooth muscle cells, platelets, and immune cells.[9]

Pharmacological Profile of this compound

Mechanism of Action

This compound functions as a competitive and reversible antagonist at P2X1 receptors.[2] It acts by competing with the endogenous ligand, ATP, for the orthosteric binding site on the receptor.[8] This binding prevents the conformational change required for channel opening, thereby inhibiting the influx of cations and blocking the downstream physiological response.[2][8] Studies have shown that this compound causes a rightward shift in the ATP concentration-response curve without affecting the maximal response, which is characteristic of a surmountable, competitive antagonist.[2][10][11] The inhibition by this compound is also reported to be voltage-insensitive.[2][11]

Selectivity and Potency

This compound exhibits high selectivity for the P2X1 receptor subtype over other P2X and P2Y receptors.[12] This selectivity makes it an invaluable tool for isolating and studying P2X1-specific functions. While highly potent at P2X1, its affinity for other P2X subtypes is significantly lower, often by orders of magnitude.[2] It is also reported to be selective over adrenoceptors and histamine (B1213489) receptors.[12]

Interestingly, this compound has also been shown to selectively inhibit the α-subunit of Go/i G-proteins with an EC50 value in the nanomolar range (~300 nM).[3] This off-target activity should be considered when interpreting experimental results, particularly in systems where Go/i-coupled receptors are active.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various P2X receptor subtypes and species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Receptor Subtype | Species | IC50 (μM) | Reference(s) |

| P2X1 | Human | 0.21 | [2][10][11][12] |

| P2X1 | Rat | 0.24 | [2][3] |

| P2X2 | Human | > 50 | [2][10][11][12] |

| P2X3 | Human | 28.9 | [2][10][11][12] |

| P2X3 | Rat | 8.5 | [2][3] |

| P2X2/3 (heteromer) | Rat | 1.4 - 1.6 | [2] |

| P2X4 | Human | > 100 | [2][10][11][12] |

Visualization of Signaling and Workflows

P2X1 Receptor Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical signaling pathway of the P2X1 receptor and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow used to determine the potency and selectivity of a P2X receptor antagonist like this compound.

Key Experimental Protocols

The characterization of this compound relies on specific in-vitro functional assays. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a gold standard for studying ligand-gated ion channels heterologously expressed in Xenopus oocytes.[2]

-

Objective: To measure the ion current flowing through P2X channels in response to an agonist and determine the inhibitory effect of this compound.

-

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the desired human or rat P2X receptor subunit (e.g., P2X1) is microinjected into the oocytes. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. The membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV.

-

Agonist and Antagonist Application: The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte via the perfusion system to evoke an inward current. To determine the IC50, the agonist is applied at a concentration that elicits a submaximal response (e.g., EC50) in the presence of varying concentrations of this compound. Oocytes are typically pre-incubated with this compound for a set period before co-application with the agonist.

-

Data Analysis: The peak inward current is measured for each condition. The percentage inhibition is calculated relative to the control response (agonist alone). A concentration-response curve is plotted, and the IC50 value is determined using a nonlinear regression fit.

-

Calcium Influx Assay using Fluorescent Dyes

This is a high-throughput method used to measure the increase in intracellular calcium concentration following the activation of calcium-permeable channels like P2X receptors.[13]

-

Objective: To quantify the antagonist effect of this compound by measuring its ability to block agonist-induced calcium influx.

-

Methodology:

-

Cell Culture and Loading: Cells stably or transiently expressing the P2X receptor of interest (e.g., HEK293 or 1321N1 cells) are seeded in a multi-well plate (e.g., 96-well).[13] The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

-

Antagonist Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for a defined period.

-

Signal Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. The P2X agonist (e.g., ATP or BzATP) is then automatically injected into each well to stimulate the receptors.

-

Data Analysis: The change in fluorescence intensity (indicating intracellular Ca2+ concentration) is recorded over time. The peak response is used for analysis. The inhibitory effect of this compound at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a well-characterized, potent, and selective P2X1 receptor antagonist.[6] Its reliability and specificity have made it an essential compound in the study of purinergic signaling.[12] The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug developers aiming to investigate P2X1 receptor function in health and disease. Understanding the precise mechanism and selectivity profile of this compound is critical for the accurate interpretation of experimental data and for its potential application in developing novel therapeutics targeting pathways involved in thrombosis, inflammation, and smooth muscle function.[8][9]

References

- 1. scbt.com [scbt.com]

- 2. Antagonistic properties of the suramin analogue this compound at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A suramin analog that acts as a selective and direct G-protein antagonist for α-subunits of the Go/Gi group (EC50 ~ 300 nM). | Sigma-Aldrich [sigmaaldrich.com]

- 4. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models for the Investigation of P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound hexasodium | P2X Receptor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rndsystems.com [rndsystems.com]

- 13. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

NF023: A Technical Guide to its Discovery and Initial Pharmacological Characterization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of NF023, a synthetic compound derived from suramin (B1662206). It details the initial discovery and characterization of this compound as a potent and selective antagonist of the P2X1 purinergic receptor. Furthermore, this guide elaborates on its distinct inhibitory actions on Gαo/i G-protein subunits and its more recently identified role as a disruptor of specific protein-protein interactions. The content herein covers its pharmacological profile, mechanisms of action, and the key experimental methodologies used for its characterization.

Introduction and Discovery

This compound, or 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a symmetrical suramin analogue. Its development arose from research efforts to create more selective antagonists for purinergic receptors than the parent compound, suramin.[1] Early studies in the mid-1990s identified this compound as a novel competitive antagonist for P2 purinoceptors, demonstrating its potential as a valuable pharmacological tool. Subsequent characterization established its profile as a subtype-selective, competitive, and reversible antagonist, particularly for the P2X1 receptor subtype. Beyond its effects on purinergic signaling, this compound was also identified as a selective inhibitor of the α-subunits of Go/i G-proteins.[1] More recent research has uncovered its ability to disrupt the cIAP2/TRAF2 protein-protein interaction, suggesting its potential in cancer research.[2]

Physicochemical and Pharmacological Data

The properties and pharmacological activities of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8,8′-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid | [3] |

| Synonyms | P2X Antagonist I | |

| Molecular Formula | C35H20N4Na6O21S6 | |

| Molecular Weight | 1162.86 g/mol | |

| CAS Number | 104869-31-0 | |

| Solubility | Soluble to 100 mM in water | [3] |

Table 2: P2X Receptor Antagonist Activity

| Target Receptor (Human) | IC50 Value (μM) | Antagonism Type | Source |

| P2X1 | 0.21 | Competitive, Reversible | [4] |

| P2X3 | 28.9 | - | [4] |

| P2X2 | > 50 | - | [4] |

| P2X4 | > 100 | - | [4] |

Table 3: G-Protein Inhibitory Activity

| Target Protein | EC50 Value | Mechanism | Source |

| Gαo/i α-subunits | ~300 nM | Selective inhibition of the α-subunit |

Table 4: Other Reported Biological Activities

| Target | IC50 Value | Activity | Source |

| HMGA2 (DNA-binding) | 10.63 μM | Inhibition | |

| HCV NS3 Helicase | 6.2 μM | Inhibition | [3] |

| cIAP2/TRAF2 Interaction | - | Disruption | [2] |

Mechanisms of Action and Signaling Pathways

This compound exhibits multiple mechanisms of action, targeting distinct components of cellular signaling pathways.

P2X1 Receptor Antagonism

This compound acts as a selective and competitive antagonist at P2X1 receptors.[4] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP).[5] By binding to the receptor, this compound prevents ATP-mediated channel activation, thereby blocking downstream signaling events such as calcium influx and cellular depolarization.

Caption: P2X1 receptor antagonism by this compound.

G-Protein Inhibition

This compound selectively inhibits the α-subunits of the Go/Gi family of G-proteins with an EC50 of approximately 300 nM.[1] It acts by preventing the G-protein from interacting with its downstream effectors.[1] The compound does not interfere with the formation of the Gαβγ heterotrimer but competes for the effector binding site on the Gα subunit, thus inhibiting signal transduction.[1]

Caption: Inhibition of Gαo/i signaling by this compound.

Disruption of cIAP2-TRAF2 Protein-Protein Interaction

Recent studies have shown that this compound can disrupt the interaction between the BIR1 domain of cIAP2 (inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2).[2] This interaction is crucial for activating the NF-κB survival pathway in cancer cells. By interfering with this complex, this compound presents a potential mechanism for modulating cancer cell survival.[2]

Caption: Disruption of the cIAP2-TRAF2 complex by this compound.

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Below are detailed overviews of the likely protocols employed.

General Workflow for Antagonist Characterization

The initial characterization of a compound like this compound typically follows a structured workflow to determine its potency and selectivity.

References

- 1. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational and Experimental Characterization of this compound, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Properties of NF023: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023 is a potent and selective antagonist of the P2X1 purinergic receptor, exhibiting competitive and reversible inhibitory characteristics. It also demonstrates selective antagonistic activity towards the α-subunits of the G₀/Gᵢ family of G-proteins. This technical guide provides a comprehensive overview of the known in vitro and in vivo properties of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies for its characterization, and visualizing its mechanisms of action through signaling pathway diagrams.

In Vitro Properties

P2X Receptor Antagonism

This compound is a highly selective antagonist for the P2X1 receptor subtype. Its inhibitory effects have been characterized across various species and receptor subtypes, demonstrating a significantly higher potency for P2X1 compared to other P2X receptors.

Table 1: Inhibitory Potency (IC₅₀) of this compound at P2X Receptors

| Receptor Subtype | Species | IC₅₀ (μM) | Reference |

| P2X1 | Human | 0.21 | [1][2][3][4] |

| P2X1 | Rat | 0.24 | [5][6] |

| P2X2 | Human | > 50 | [1][2][3][4] |

| P2X2 | Rat | > 50 | [5] |

| P2X3 | Human | 28.9 | [1][2][3][4] |

| P2X3 | Rat | 8.5 | [5][6] |

| P2X4 | Human | > 100 | [1][2][3][4] |

| P2X4 | Rat | > 100 | [5] |

| P2X2/3 (heteromer) | Rat | 1.6 (α,β-meATP as agonist) | [5] |

In vitro studies have shown that this compound acts as a competitive antagonist. At concentrations of 5 and 30 μM, this compound produces a rightward shift in the concentration-response curve for ATP without affecting the maximal response, yielding a KB value of 1.1 ± 0.2 μM.[5] This inhibition of P2X1 receptors occurs in a voltage-insensitive manner.[2][5]

G-Protein Inhibition

This compound also functions as a selective antagonist for the α-subunits of the G₀/Gᵢ family of G-proteins.[6][7] It demonstrates selectivity for recombinant Gαi-1 and Gαo subunits with an EC₅₀ value of approximately 300 nM.[2][3][4][6] The mechanism of action involves the inhibition of GDP release, which suppresses GTPγS binding to the recombinant G-protein α-subunits.[7] this compound appears to compete with the effector binding site on the α-subunit without interfering with the interaction between the α-subunits and the βγ-dimer.[7]

Table 2: Potency of this compound on G-Protein α-Subunits and Other Targets

| Target | Parameter | Value | Reference |

| Recombinant Gαi-1 and Gαo | EC₅₀ | ~300 nM | [2][3][4][6] |

| HMGA2 (DNA-binding) | IC₅₀ | 10.63 μM | [3][4] |

Other In Vitro Activities

Recent research has identified this compound as a potential disruptor of the cIAP2-BIR1/TRAF2 protein-protein interaction, suggesting a possible role in modulating NF-κB-mediated cell survival in cancer.[8][9]

In Vivo Properties

In vivo studies in pithed rats have demonstrated the functional antagonism of P2X1 receptors by this compound. Intravenous administration of this compound at a dose of 100 µmol/kg effectively antagonized the vasopressor responses induced by the P2X1 receptor agonist α,β-methylene ATP (α,β-mATP).[1][2] Importantly, at this dose, this compound did not affect the vasopressor responses induced by noradrenaline, indicating its selectivity in vivo.[1][2]

Signaling Pathways and Experimental Workflows

P2X1 Receptor Antagonism by this compound

The following diagram illustrates the mechanism of this compound as a competitive antagonist at the P2X1 receptor.

G-Protein Inhibition by this compound

This compound directly targets the Gα subunit of the G₀/Gᵢ protein complex, preventing its activation.

Experimental Workflow for Characterization

The characterization of this compound involves a series of in vitro and in vivo assays.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for P2X Receptor Antagonism in Xenopus Oocytes

This protocol is adapted from methodologies described for characterizing P2X receptor antagonists.[5][10]

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from Xenopus laevis and defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subtype (e.g., P2X1). Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96 solution) to allow for receptor expression on the cell membrane.

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create microelectrodes with a resistance of 0.5-2.0 MΩ. The electrodes are filled with 3 M KCl.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). The oocyte is impaled with two electrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV, using a voltage-clamp amplifier.

-

Data Acquisition:

-

A baseline current is established.

-

The P2X receptor agonist (e.g., ATP or α,β-mATP) is applied at a concentration that elicits a submaximal response (e.g., EC₅₀) to activate the receptors and induce an inward current.

-

After washout and recovery, the oocyte is pre-incubated with varying concentrations of this compound for a defined period.

-

The agonist is co-applied with this compound, and the resulting current is recorded.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced current amplitude. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. To determine the mechanism of antagonism, full agonist concentration-response curves are generated in the absence and presence of fixed concentrations of this compound.

[³⁵S]GTPγS Binding Assay for G-Protein Inhibition

This protocol is based on standard methods for measuring G-protein activation.[7][11][12][13]

-

Membrane Preparation: Cell membranes expressing the G-protein of interest (e.g., from Sf9 cells transfected with Gαi-1) are prepared through homogenization and centrifugation.

-

Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and GDP is prepared. The concentration of GDP is critical and often needs optimization.

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

Cell membranes

-

Varying concentrations of this compound

-

A G-protein activating agonist (if using a GPCR-coupled system) or a direct G-protein activator.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in [³⁵S]GTPγS binding compared to the control (no inhibitor). EC₅₀ values are calculated from the concentration-response curves.

Vasopressor Response Measurement in Pithed Rats

This protocol outlines the in vivo assessment of P2X1 receptor antagonism, as described in studies with this compound.[1][2][14][15]

-

Animal Preparation: Male rats (e.g., Wistar) are anesthetized. A pithing rod is inserted through the orbit and down the spinal canal to destroy the central nervous system, thereby eliminating reflex control of blood pressure. The animal is immediately artificially ventilated.

-

Catheterization: The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration.

-

Stabilization: After the surgical procedure, the animal is allowed a stabilization period.

-

Drug Administration and Response Measurement:

-

A baseline blood pressure is recorded.

-

The P2X1 receptor agonist (α,β-mATP) is administered intravenously at a dose that produces a consistent, submaximal increase in blood pressure (vasopressor response).

-

After the blood pressure returns to baseline, this compound is administered intravenously (e.g., 100 µmol/kg).

-

Following a pre-determined time for the antagonist to take effect, the same dose of α,β-mATP is administered again, and the vasopressor response is recorded.

-

-

Selectivity Assessment: To assess selectivity, the vasopressor response to a different class of agonist, such as noradrenaline (an α-adrenoceptor agonist), is measured before and after the administration of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified as the percentage reduction in the pressor response to α,β-mATP. The lack of effect on the noradrenaline-induced response confirms its selectivity.

References

- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patch clamp measurements on Xenopus laevis oocytes: currents through endogenous channels and implanted acetylcholine receptor and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. multichannelsystems.com [multichannelsystems.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. pnas.org [pnas.org]

- 9. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 13. revvity.com [revvity.com]

- 14. Vasopressor nerve responses in the pithed rat, previously identified as α2-adrenoceptor mediated, may be α1D-adrenoceptor mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Depressor responses to spinal stimulation in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of NF023: A Technical Guide to its Mechanism as a cIAP2-TRAF2 Interaction Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023, a symmetrical suramin (B1662206) analogue, has emerged as a promising small molecule in the landscape of anticancer research. Initially characterized as a purinergic receptor antagonist, recent investigations have unveiled a more specific and potent mechanism of action centered on the disruption of a critical protein-protein interaction within the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the anticancer potential of this compound, focusing on its ability to inhibit the assembly of the cellular inhibitor of apoptosis protein 2 (cIAP2) and TNF receptor-associated factor 2 (TRAF2) complex. By elucidating the core mechanism, presenting key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.

Core Mechanism of Action: Inhibition of the cIAP2-TRAF2 Interaction

The primary anticancer potential of this compound lies in its ability to function as a protein-protein interaction (PPI) disruptor. Specifically, this compound interferes with the assembly of the cIAP2-BIR1 domain and the TRAF2 complex.[1][2] This interaction is a pivotal node in the NF-κB signaling cascade, a pathway frequently dysregulated in various cancers to promote cell survival, proliferation, and chemoresistance.[1][2]

The interaction between the BIR1 domain of cIAP2 and TRAF2 is crucial for the recruitment of cIAPs to the TNF receptor, which in turn promotes the activation of the NF-κB survival pathway.[1][2] By binding to the BIR1 domain of cIAP2, this compound sterically hinders the association with TRAF2.[1] This disruption inhibits the downstream signaling events that would otherwise lead to the nuclear translocation of NF-κB and the transcription of anti-apoptotic genes.[1][2]

Computational modeling and molecular dynamics simulations have identified multiple binding modes for this compound on the BIR1 domain of cIAP2.[1] These studies, combined with in vitro experimental data, confirm that this compound is a promising starting point for the development of modulators targeting NF-κB-mediated cell survival in cancer.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro experiments characterizing the binding affinity of this compound to the cIAP2-BIR1 domain and its effect on the cIAP2-TRAF2 interaction.

Table 1: Binding Affinity of this compound to Wild-Type and Mutant cIAP2-BIR1 Domains as Determined by Microscale Thermophoresis (MST) [1]

| cIAP2-BIR1 Form | Dissociation Constant (Kd) vs. This compound (μM) |

| Wild-type | 20 ± 4 |

| C28S Mutant | 23 ± 2 |

| Y31A Mutant | 14 ± 1 |

| S34A Mutant | 33 ± 4 |

| R48A Mutant | 10 ± 1 |

| Y56A Mutant | 22 ± 2 |

Table 2: Qualitative Assessment of cIAP2-TRAF2 Interaction in the Presence of this compound via Pull-Down Assay [1]

| cIAP2-BIR1 Form | TRAF2 Interaction (No this compound) | TRAF2 Interaction (with 500 μM this compound) |

| Wild-type | + | - |

| Y31A Mutant | - | - |

Note: '+' indicates interaction, '-' indicates no interaction.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for investigating this compound's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's anticancer potential.

Microscale Thermophoresis (MST)

Objective: To quantitatively determine the binding affinity (dissociation constant, Kd) between this compound and the cIAP2-BIR1 domain.

Methodology:

-

Protein Preparation: Recombinant wild-type and mutant forms of the cIAP2-BIR1 domain were expressed and purified. The concentration of the fluorescently labeled cIAP2-BIR1 was kept constant.

-

Ligand Preparation: A serial dilution of this compound was prepared in the assay buffer.

-

Binding Reaction: The labeled cIAP2-BIR1 protein was mixed with the different concentrations of this compound and incubated to reach binding equilibrium.

-

MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured using a Monolith NT.115 instrument (NanoTemper Technologies).

-

Data Analysis: The change in the normalized fluorescence as a function of the this compound concentration was plotted, and the data were fitted to a Kd model to determine the dissociation constant.